molecular formula C10H7ClN2O3 B12311806 methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate

methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate

Cat. No.: B12311806
M. Wt: 238.63 g/mol
InChI Key: XYFXDIFNEYDPIQ-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate typically involves the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with methyl oxalyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolopyridine derivatives .

Scientific Research Applications

Methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Uniqueness

Methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate is unique due to its specific structural features, such as the presence of the oxoacetate group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-16-10(15)8(14)6-4-12-9-5(6)2-3-7(11)13-9/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFXDIFNEYDPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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